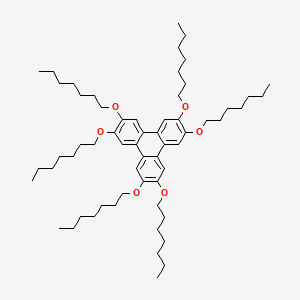
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene is a discotic liquid crystalline compound characterized by its triphenylene core and heptyloxy side chains. This compound is known for its unique self-organizing properties, making it a valuable material in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene typically involves the alkylation of 2,3,6,7,10,11-hexahydroxytriphenylene with heptyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The heptyloxy groups can be substituted with other alkyl or functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted triphenylene derivatives.
Applications De Recherche Scientifique
2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of discotic liquid crystals and other advanced materials.
Biology: Investigated for its potential use in bioimaging and as a component in biosensors.
Medicine: Explored for its potential in drug delivery systems due to its self-organizing properties.
Industry: Utilized in the production of organic semiconductors, photovoltaic devices, and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene is primarily based on its ability to self-organize into columnar structures. These structures facilitate efficient charge transport and light absorption, making the compound suitable for use in electronic and optoelectronic devices. The molecular targets and pathways involved include interactions with other organic molecules and the formation of supramolecular assemblies.
Comparaison Avec Des Composés Similaires
- 2,3,6,7,10,11-Hexahydroxytriphenylene
- 2,3,6,7,10,11-Hexakis(methoxy)triphenylene
- 2,3,6,7,10,11-Hexakis(ethoxy)triphenylene
Comparison: 2,3,6,7,10,11-Hexakis(heptyloxy)triphenylene stands out due to its longer heptyloxy side chains, which enhance its self-organizing properties and thermal stability. Compared to its methoxy and ethoxy analogs, the heptyloxy derivative exhibits better performance in electronic applications due to its improved molecular packing and charge transport capabilities.
Propriétés
Numéro CAS |
69079-53-4 |
|---|---|
Formule moléculaire |
C60H96O6 |
Poids moléculaire |
913.4 g/mol |
Nom IUPAC |
2,3,6,7,10,11-hexaheptoxytriphenylene |
InChI |
InChI=1S/C60H96O6/c1-7-13-19-25-31-37-61-55-43-49-50(44-56(55)62-38-32-26-20-14-8-2)52-46-58(64-40-34-28-22-16-10-4)60(66-42-36-30-24-18-12-6)48-54(52)53-47-59(65-41-35-29-23-17-11-5)57(45-51(49)53)63-39-33-27-21-15-9-3/h43-48H,7-42H2,1-6H3 |
Clé InChI |
GDYRXNRKOCDNBQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCCCCC)OCCCCCCC)OCCCCCCC)OCCCCCCC)OCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















